4-Bromo-1-chloro-2-(propan-2-yloxy)benzene
Overview
Description
“4-Bromo-1-chloro-2-(propan-2-yloxy)benzene”, also known as bromochloroproxybenzene, is a compound that has been studied extensively due to its unique physical and chemical properties. It has a molecular formula of C9H10BrClO and a molecular weight of 249.53 g/mol .
Molecular Structure Analysis
The molecular structure of “4-Bromo-1-chloro-2-(propan-2-yloxy)benzene” consists of a benzene ring substituted with a bromo group at the 4th position, a chloro group at the 1st position, and a propan-2-yloxy group at the 2nd position . The InChI code for this compound is InChI=1S/C9H10BrClO/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-1-chloro-2-(propan-2-yloxy)benzene” include a molecular weight of 249.53 g/mol . Other computed properties include XLogP3-AA of 4, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 1, Rotatable Bond Count of 2, Exact Mass of 247.96036 g/mol, Monoisotopic Mass of 247.96036 g/mol, Topological Polar Surface Area of 9.2 Ų, Heavy Atom Count of 12, and Formal Charge of 0 .Scientific Research Applications
Synthesis and Biological Evaluation
A method has been developed for synthesizing derivatives of (prop-2-ynyloxy)benzene, including 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene. These compounds have been evaluated for antibacterial and antiurease activities. Specifically, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene showed significant activity against urease enzyme, indicating its potential in biological applications (Batool et al., 2014).
Synthesis of N-Piperidine Benzamides CCR5 Antagonists
The synthesis of N-Piperidine benzamides CCR5 antagonists involves the use of 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene as an intermediate. This process contributes to the development of novel non-peptide CCR5 antagonists, which are significant in the field of therapeutic research (Cheng De-ju, 2015).
Characterization of Non-Peptide Small Molecular Antagonist Benzamide Derivatives
Research involving the synthesis of 5-bromo-2-((4-chlorobenzyl)oxy) bromomethyl benzene and its subsequent reactions contributes to the development of non-peptide CCR5 antagonist benzamide derivatives. These derivatives have potential therapeutic applications, particularly in the context of CCR5-mediated diseases (H. Bi, 2015).
Ring Halogenations of Polyalkylbenzenes
In a study exploring ring halogenations of polyalkylbenzenes, 1-bromo-2,5-pyrrolidinedione and 1-chloro-2,5-pyrrolidinedione were used for the halogenation of polyalkylbenzenes, including derivatives of 4-bromo-1-chloro-2-(propan-2-yloxy)benzene. Such studies are crucial for understanding the chemical properties and reactivities of halogenated aromatic compounds (Bovonsombat & Mcnelis, 1993).
Catalytic Hydrogenation Studies
Research on the catalytic hydrogenation of 4-t-butylmethylenecyclohexane, involving chloroplatinic acid and stannous chloride in propan-2-ol, provides insights into the selective catalyst systems for producing cis- or trans-4-t-butylmethylcyclohexanes. This research contributes to a deeper understanding of the hydrogenation process of complex organic molecules, including derivatives of 4-bromo-1-chloro-2-(propan-2-yloxy)benzene (Mitchell, 1970).
properties
IUPAC Name |
4-bromo-1-chloro-2-propan-2-yloxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGQFOSYETWZLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-chloro-2-isopropoxybenzene |
Synthesis routes and methods I
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Synthesis routes and methods II
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